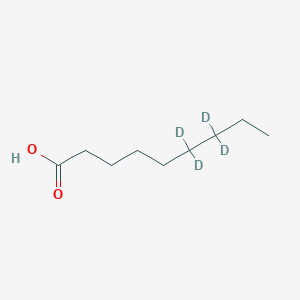
Nonanoic-6,6,7,7-d4 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic-6,6,7,7-d4 acid, also known as Pelargonic-6,6,7,7-d4 acid, is a deuterated form of nonanoic acid. It is a nine-carbon saturated fatty acid with the molecular formula C9H14D4O2. This compound is often used as a labeled version of nonanoic acid for various scientific applications, including research in chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonanoic-6,6,7,7-d4 acid can be synthesized through the deuteration of nonanoic acid. The process involves the replacement of hydrogen atoms with deuterium atoms at specific positions. This can be achieved using deuterated reagents and solvents under controlled reaction conditions. The reaction typically requires a catalyst to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterated compounds. The production methods ensure high purity and yield of the final product, making it suitable for various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Nonanoic-6,6,7,7-d4 acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nonanoic acid derivatives.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nonanoic acid derivatives, nonanol, and substituted nonanoic acids. These products have various applications in research and industry .
Wissenschaftliche Forschungsanwendungen
Nonanoic-6,6,7,7-d4 acid has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of plasticizers, lacquers, and as a component in herbicides
Wirkmechanismus
The mechanism of action of Nonanoic-6,6,7,7-d4 acid involves its interaction with molecular targets and pathways similar to nonanoic acid. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular processes. The deuterium atoms provide a unique advantage in tracing and studying these interactions at a molecular level .
Vergleich Mit ähnlichen Verbindungen
Nonanoic-6,6,7,7-d4 acid can be compared with other similar compounds, such as:
Nonanoic acid: The non-deuterated form, commonly used in various applications.
Octanoic acid: An eight-carbon fatty acid with similar properties but shorter chain length.
Decanoic acid: A ten-carbon fatty acid with similar properties but longer chain length.
The uniqueness of this compound lies in its deuterated nature, which allows for precise tracing and analysis in scientific research .
Eigenschaften
Molekularformel |
C9H18O2 |
|---|---|
Molekulargewicht |
162.26 g/mol |
IUPAC-Name |
6,6,7,7-tetradeuteriononanoic acid |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i3D2,4D2 |
InChI-Schlüssel |
FBUKVWPVBMHYJY-KHORGVISSA-N |
Isomerische SMILES |
[2H]C([2H])(CC)C([2H])([2H])CCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















